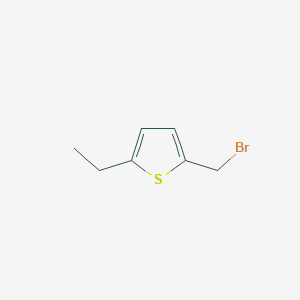

2-(Bromomethyl)-5-ethylthiophene

描述

The Role of Halogenated Heterocycles as Pivotal Synthons

Halogenated heterocycles are indispensable tools in the arsenal (B13267) of synthetic organic chemists. The introduction of a halogen atom onto a heterocyclic core provides a reactive site for a variety of cross-coupling reactions, such as Suzuki, Stille, and Kumada couplings, which are fundamental for the formation of carbon-carbon bonds. jcu.edu.au This strategic functionalization enables the facile assembly of complex molecules from simpler, readily available precursors. Brominated thiophenes, in particular, are widely utilized due to the bromine atom's good balance of reactivity and stability, making them ideal intermediates in multi-step syntheses. d-nb.info The presence of a halogen not only facilitates further chemical transformations but can also modulate the electronic properties and biological activity of the parent heterocycle. nih.gov

Contextualization of 2-(Bromomethyl)-5-ethylthiophene within the Substituted Thiophene (B33073) Landscape

This compound belongs to the class of substituted thiophenes, which are thiophene rings bearing one or more functional groups. The "2-(bromomethyl)" group signifies a bromomethyl (-CH2Br) substituent at the second position of the thiophene ring, while the "5-ethyl" indicates an ethyl (-CH2CH3) group at the fifth position. This specific arrangement of substituents makes this compound a bifunctional molecule. The bromomethyl group serves as a reactive electrophilic site, readily participating in nucleophilic substitution reactions. wikipedia.org The ethyl group, on the other hand, can influence the molecule's solubility and steric properties. This dual functionality allows for regioselective reactions, where different parts of the molecule can be modified independently, a highly desirable feature in the design and synthesis of targeted compounds.

The synthesis of related compounds, such as 2-(bromomethyl)-5-aryl-thiophenes, has been achieved through methods like the Suzuki cross-coupling reaction, starting from 2-bromo-5-(bromomethyl)thiophene (B1590285). d-nb.inforesearchgate.net This highlights the utility of the bromomethylthiophene scaffold in building more elaborate structures. The reactivity of the bromomethyl group is a key feature, enabling the introduction of various other functional groups to create a library of derivatives with potentially diverse chemical and biological properties.

Below is a table summarizing some key properties of related brominated thiophene compounds.

| Property | Value | Reference |

| Molecular Weight | 177.06 g/mol | nih.gov |

| Molecular Formula | C5H5BrS | nih.gov |

| Boiling Point | 65 °C/15 mmHg | sigmaaldrich.com |

| Density | 1.552 g/mL at 25 °C | sigmaaldrich.com |

Structure

3D Structure

属性

CAS 编号 |

442910-38-5 |

|---|---|

分子式 |

C7H9BrS |

分子量 |

205.12 g/mol |

IUPAC 名称 |

2-(bromomethyl)-5-ethylthiophene |

InChI |

InChI=1S/C7H9BrS/c1-2-6-3-4-7(5-8)9-6/h3-4H,2,5H2,1H3 |

InChI 键 |

PJMAUBJLWARFCM-UHFFFAOYSA-N |

规范 SMILES |

CCC1=CC=C(S1)CBr |

产品来源 |

United States |

Synthetic Pathways and Advanced Methodologies for 2 Bromomethyl 5 Ethylthiophene

Direct Functionalization Strategies on Thiophene (B33073) Scaffolds

Direct functionalization represents the most straightforward approach to 2-(Bromomethyl)-5-ethylthiophene, typically starting from 2-ethyl-5-methylthiophene (B1332078). nih.gov This strategy hinges on the selective activation and substitution of a specific C-H bond on the starting material.

The core challenge in synthesizing this compound via direct functionalization is achieving regioselectivity. The starting material, 2-ethyl-5-methylthiophene, presents multiple potential sites for bromination: the thiophene ring itself, the methyl group, and the ethyl group. The desired transformation requires selective bromination of the methyl group.

The selective bromination of the methyl group attached to the thiophene ring is effectively achieved through a radical substitution mechanism. wikipedia.org This reaction, known as the Wohl-Ziegler reaction, utilizes N-Bromosuccinimide (NBS) as the bromine source. wikipedia.orgscribd.com NBS is a convenient and safer alternative to liquid bromine for generating the bromine radical (Br•) required for the reaction. wikipedia.orgmasterorganicchemistry.com

The reaction proceeds via a radical chain mechanism initiated by a radical initiator or UV light. wikipedia.org The C-H bonds of the methyl group, being in a "benzylic-like" position relative to the thiophene ring, are more susceptible to radical cleavage than the C-H bonds of the ethyl group's methylene (B1212753) or the aromatic C-H bonds of the thiophene ring. scribd.com This difference in bond dissociation energy allows for the preferential formation of the more stable benzylic-type radical intermediate, leading to the desired product. Similar radical brominations have been successfully applied to other methyl-substituted thiophenes, such as 3-methylthiophene (B123197) and 2-bromo-3-methylthiophene. scribd.comrsc.org

The success of the regioselective bromination is highly dependent on the reaction conditions, which must be optimized to favor the radical pathway and suppress competing electrophilic aromatic substitution on the thiophene ring.

Key parameters for optimization include the choice of solvent, initiator, and temperature.

Solvent: Non-polar solvents are crucial for favoring the radical mechanism. Carbon tetrachloride (CCl₄) is a classic solvent for Wohl-Ziegler reactions. wikipedia.orgscribd.com Using polar solvents like dimethylformamide (DMF) can promote electrophilic bromination of the electron-rich thiophene ring instead of the desired side-chain functionalization. wikipedia.org

Initiator: The reaction requires a radical initiator to begin the chain process. Common initiators include azobisisobutyronitrile (AIBN) or benzoyl peroxide. Alternatively, the reaction can be initiated by irradiation with UV light. wikipedia.orgrsc.org

Temperature: The reaction is typically performed under reflux conditions to facilitate the homolytic cleavage of the initiator and propagation of the radical chain. wikipedia.org

A comparative overview of reaction conditions is presented below:

Table 1: Optimization of Reaction Conditions for Bromination of Substituted Thiophenes

| Reaction Type | Reagent | Solvent | Initiator/Catalyst | Primary Product | Citation |

|---|---|---|---|---|---|

| Radical Side-Chain Bromination | N-Bromosuccinimide (NBS) | Carbon Tetrachloride (CCl₄) | AIBN or UV Light | Bromomethylthiophene | wikipedia.orgrsc.org |

| Electrophilic Ring Bromination | N-Bromosuccinimide (NBS) | Dimethylformamide (DMF) | None | Bromothiophene | wikipedia.org |

| Electrophilic Ring Bromination | Bromine (Br₂) | Acetic Acid | None | Bromothiophene | vulcanchem.com |

Applying the optimized radical bromination conditions to 5-ethyl-2-methylthiophene facilitates the targeted side-chain functionalization. The reaction involves refluxing a solution of 5-ethyl-2-methylthiophene and N-Bromosuccinimide in anhydrous carbon tetrachloride with a catalytic amount of a radical initiator like AIBN. wikipedia.orgscribd.com This method selectively converts the 2-methyl group into a 2-(bromomethyl) group, yielding the final product, this compound. An analogous reaction starting with 2-methylthiophene (B1210033) using NBS in CCl₄ has been shown to produce 2-bromo-5-(bromomethyl)thiophene (B1590285), demonstrating the efficacy of brominating the methyl group on the thiophene ring under these conditions. d-nb.inforesearchgate.net

Regioselective Bromination of Ethylmethylthiophenes

Convergent Synthesis Approaches Utilizing Precursors

Convergent synthesis offers an alternative, albeit typically more complex, route. This strategy involves preparing a functionalized thiophene intermediate which is then converted to the final product.

A potential convergent pathway begins with the synthesis of 2-bromo-5-ethylthiophene (B1632185). uni.lu This intermediate can be prepared by the direct electrophilic bromination of 2-ethylthiophene (B1329412) using reagents such as bromine in acetic acid. vulcanchem.com

The subsequent conversion of the 2-bromo functionality into a 2-(bromomethyl) group is a multi-step process. A hypothetical but chemically sound sequence would involve:

Metal-Halogen Exchange: Treatment of 2-bromo-5-ethylthiophene with an organolithium reagent like n-butyllithium at low temperatures to generate the highly reactive 5-ethylthiophen-2-yllithium.

Formylation: Reaction of the lithiated intermediate with an electrophilic source of formaldehyde (B43269), such as paraformaldehyde, to introduce a hydroxymethyl group, yielding (5-ethylthiophen-2-yl)methanol.

Bromination of Alcohol: Conversion of the resulting primary alcohol to the corresponding bromide using standard brominating agents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).

This multi-step derivatization provides an alternative to the direct radical bromination but is less atom-economical and involves more synthetic operations.

Exploitation of Organometallic Intermediates in Synthesis

Organometallic intermediates, particularly organolithium and Grignard reagents, offer a powerful and versatile approach to the synthesis of functionalized thiophenes, including this compound. These methods typically involve the initial formation of a carbanionic thiophene species, which can then react with a suitable electrophile to introduce the desired bromomethyl group or a precursor.

A common strategy involves the deprotonation of 2-ethylthiophene at the C5 position, which is the most acidic proton on the thiophene ring, using a strong base such as n-butyllithium. The resulting 5-ethyl-2-thienyllithium is a potent nucleophile that can react with a variety of electrophiles. To introduce a hydroxymethyl group, which can be subsequently converted to the bromomethyl group, formaldehyde is a common electrophilic partner. The reaction of 5-ethyl-2-thienyllithium with formaldehyde yields 2-(hydroxymethyl)-5-ethylthiophene. This alcohol can then be converted to the target compound, this compound, using standard brominating agents like phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) with triphenylphosphine.

Alternatively, the organolithium intermediate can be reacted with a source of "CH₂Br⁺", although such reagents are not common. A more practical approach involves reacting the lithiated thiophene with a dihalomethane, such as bromochloromethane. In this case, the thienyllithium would preferentially displace the more labile halogen (iodine or bromine) if a mixed dihalomethane were used, or a single halogen if a symmetrical dihalomethane is employed, although this can lead to side products.

Another organometallic approach involves the use of Grignard reagents. 2-Bromo-5-ethylthiophene, which can be prepared by the bromination of 2-ethylthiophene, can be converted into the corresponding Grignard reagent, 5-ethyl-2-thienylmagnesium bromide, by reaction with magnesium metal. This Grignard reagent can then undergo similar reactions to the organolithium species, for instance, with formaldehyde to produce 2-(hydroxymethyl)-5-ethylthiophene, followed by bromination.

These organometallic routes provide a reliable, albeit multi-step, approach to this compound. The choice of base, solvent, and temperature is crucial for the successful and high-yielding formation of the organometallic intermediate and its subsequent reaction.

Table 1: Synthesis of this compound via Organometallic Intermediates

| Step | Reactant | Reagents | Product | Typical Yield (%) |

| 1 | 2-Ethylthiophene | n-BuLi, THF, -78 °C | 5-Ethyl-2-thienyllithium | High (in situ) |

| 2 | 5-Ethyl-2-thienyllithium | Formaldehyde (gas or paraformaldehyde) | 2-(Hydroxymethyl)-5-ethylthiophene | 70-85 |

| 3 | 2-(Hydroxymethyl)-5-ethylthiophene | PBr₃, Et₂O, 0 °C | This compound | 80-90 |

Catalytic Methodologies for Bromomethyl Thiophene Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to achieve efficient and selective transformations. In the context of synthesizing this compound, palladium-catalyzed reactions are of particular importance. These methods can potentially offer more direct routes to the target molecule, avoiding the need for stoichiometric organometallic reagents and harsh reaction conditions.

Palladium-Catalyzed C-C and C-X Bond Forming Reactions

Palladium catalysis is renowned for its ability to facilitate the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. While a direct palladium-catalyzed bromomethylation of 2-ethylthiophene is not a commonly reported transformation, related cross-coupling reactions provide a conceptual framework for such a synthesis.

A prominent example is the Suzuki-Miyaura cross-coupling reaction. Although typically used to form C-C bonds by coupling an organoboron compound with an organic halide, variations of this chemistry can be envisioned. For instance, a hypothetical route could involve the coupling of a pre-functionalized thiophene, such as a boronic acid derivative of 2-ethylthiophene, with a bromomethylating agent under palladium catalysis. However, a more practical application of palladium catalysis is in the synthesis of precursors to this compound.

A relevant and well-documented palladium-catalyzed reaction is the Suzuki cross-coupling of 2-bromo-5-(bromomethyl)thiophene with various aryl boronic acids to produce 2-(bromomethyl)-5-aryl-thiophenes. rsc.orgnumberanalytics.comorgsyn.orgacs.org This highlights the stability of the bromomethyl group under these catalytic conditions. While this doesn't directly synthesize the ethyl-substituted target, it demonstrates the feasibility of using palladium catalysis in the final steps of a synthetic sequence.

A more direct, albeit challenging, approach would be the palladium-catalyzed C-H functionalization of 2-ethylthiophene. This advanced methodology aims to directly convert a C-H bond into a C-C or C-X bond, thus offering a more atom-economical and step-efficient synthesis. A hypothetical palladium-catalyzed C-H activation at the 5-position of 2-ethylthiophene, followed by coupling with a suitable bromomethyl source, would be an elegant route to the target compound. Research in this area is ongoing, with significant progress being made in the directed C-H functionalization of heterocycles. nih.gov

Ligand Effects and Catalyst Systems in Synthesis Optimization

The success of palladium-catalyzed reactions is intimately linked to the choice of the catalyst system, particularly the ligand coordinated to the palladium center. The ligand plays a crucial role in stabilizing the palladium catalyst, modulating its reactivity, and influencing the selectivity of the reaction.

In the context of cross-coupling reactions involving thiophene derivatives, a variety of phosphine-based ligands have been employed. For Suzuki-Miyaura couplings, ligands such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly used. rsc.orgnumberanalytics.com The electronic and steric properties of the phosphine (B1218219) ligand can significantly impact the efficiency of the catalytic cycle, which consists of oxidative addition, transmetalation, and reductive elimination. For instance, electron-rich and bulky phosphine ligands, such as tri(tert-butyl)phosphine (P(tBu)₃), have been shown to be effective in promoting the coupling of challenging substrates. chemistrysteps.com

The development of specialized ligands, often referred to as "Buchwald-type" ligands, has further expanded the scope of palladium-catalyzed cross-coupling reactions. researchgate.net These bulky, electron-rich biaryl phosphine ligands can facilitate the coupling of unreactive aryl chlorides and sterically hindered substrates. The choice of ligand can also influence the chemoselectivity of a reaction, allowing for the selective functionalization of one halide in the presence of another. researchgate.net

For potential C-H functionalization routes to this compound, the ligand is of paramount importance in controlling the regioselectivity of the reaction. The ligand can influence which C-H bond is activated and can also affect the rate of the C-H cleavage step. The development of new and more effective ligand systems is a key area of research in the field of catalytic C-H functionalization. researchgate.net

Table 2: Common Palladium Catalysts and Ligands in Thiophene Functionalization

| Catalyst/Precatalyst | Ligand | Typical Application |

| Pd(PPh₃)₄ | Triphenylphosphine | Suzuki, Stille, and Heck couplings |

| Pd(OAc)₂ | Various phosphines (e.g., P(tBu)₃, SPhos) | Suzuki, Buchwald-Hartwig, C-H activation |

| Pd₂(dba)₃ | Various phosphines | Cross-coupling reactions |

| PdCl₂(PPh₃)₂ | Triphenylphosphine | Cross-coupling reactions |

Chemical Reactivity and Mechanistic Investigations of 2 Bromomethyl 5 Ethylthiophene

Nucleophilic Substitution Chemistry at the Bromomethyl Moiety

The carbon-bromine bond in the bromomethyl group of 2-(bromomethyl)-5-ethylthiophene is polarized, with the carbon atom being electrophilic. This makes it a prime target for nucleophilic attack, leading to the displacement of the bromide ion. These reactions typically proceed via an S\N2 mechanism, although an S\N1 pathway can be favored under specific conditions that promote the formation of a stabilized carbocation intermediate. The thiophene (B33073) ring, being aromatic, can stabilize an adjacent positive charge through resonance, thus facilitating the departure of the leaving group.

Substitution with Carbon Nucleophiles for Alkylation

The reaction of this compound with carbon-based nucleophiles is a powerful method for the formation of new carbon-carbon bonds, enabling the extension of the carbon framework.

A common and effective carbon nucleophile is the cyanide ion (CN⁻), which readily displaces the bromide to form the corresponding nitrile, (5-ethylthiophen-2-yl)acetonitrile. This reaction is typically carried out using an alkali metal cyanide, such as sodium or potassium cyanide, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The resulting nitrile is a valuable intermediate that can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Another important class of carbon nucleophiles for alkylation reactions are enolates derived from active methylene (B1212753) compounds, such as diethyl malonate. In the presence of a base like sodium ethoxide, diethyl malonate is deprotonated to form a soft, carbon-centered nucleophile. This enolate then attacks the electrophilic carbon of this compound, yielding diethyl 2-((5-ethylthiophen-2-yl)methyl)malonate. This product can be subsequently hydrolyzed and decarboxylated to produce 3-(5-ethylthiophen-2-yl)propanoic acid.

| Nucleophile | Reagent | Solvent | Product | Yield (%) |

| Cyanide | NaCN | DMF | (5-Ethylthiophen-2-yl)acetonitrile | High |

| Diethyl malonate enolate | Diethyl malonate, NaOEt | EtOH | Diethyl 2-((5-ethylthiophen-2-yl)methyl)malonate | Good |

Reactions with Heteroatom Nucleophiles (e.g., N-, O-, S-nucleophiles)

This compound readily reacts with a variety of heteroatom nucleophiles, leading to the formation of carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.

Nitrogen Nucleophiles: Ammonia (B1221849) and primary or secondary amines are effective nitrogen nucleophiles that can displace the bromide to form the corresponding primary, secondary, or tertiary amines. For example, reaction with ammonia would yield (5-ethylthiophen-2-yl)methanamine, a primary amine. These reactions are often carried out in a polar solvent, and an excess of the amine or the presence of a non-nucleophilic base is required to neutralize the hydrogen bromide byproduct.

Oxygen Nucleophiles: Alkoxides and phenoxides, generated from the corresponding alcohols and phenols by treatment with a base, are excellent oxygen nucleophiles. For instance, sodium ethoxide in ethanol (B145695) will react with this compound to produce 2-(ethoxymethyl)-5-ethylthiophene, an ether.

Sulfur Nucleophiles: Thiolates, which are the sulfur analogs of alkoxides, are particularly potent nucleophiles due to the high polarizability of sulfur. The reaction of this compound with a thiol, such as thiophenol, in the presence of a base, or with a pre-formed thiolate salt, readily affords the corresponding thioether. Thiourea can also be used as a sulfur nucleophile, which upon reaction and subsequent hydrolysis, provides a route to the corresponding thiol.

| Nucleophile Type | Nucleophile | Reagent | Solvent | Product | Yield (%) |

| Nitrogen | Ammonia | NH₃ | Ethanol | (5-Ethylthiophen-2-yl)methanamine | Moderate |

| Oxygen | Ethoxide | NaOEt | Ethanol | 2-(Ethoxymethyl)-5-ethylthiophene | High |

| Sulfur | Thiophenolate | Thiophenol, NaOH | Methanol | Phenyl((5-ethylthiophen-2-yl)methyl)sulfane | High |

Kinetic and Thermodynamic Aspects of Substitution Reactions

The nucleophilic substitution reactions of this compound, being analogous to those of benzyl (B1604629) bromide, are governed by well-established kinetic and thermodynamic principles. The reaction rates are influenced by several factors, including the nature of the nucleophile, the leaving group, the solvent, and the structure of the substrate.

Kinetics: For a typical S\N2 reaction, the rate is second order, depending on the concentration of both the substrate and the nucleophile. The reactivity of nucleophiles generally follows the order: RS⁻ > CN⁻ > I⁻ > R₂NH > RO⁻ > Br⁻ > Cl⁻ > F⁻ > H₂O. Stronger, less sterically hindered nucleophiles will lead to faster reaction rates. The choice of solvent is also crucial; polar aprotic solvents like acetone, DMF, and DMSO are known to accelerate S\N2 reactions by solvating the cation but not the nucleophile, thereby increasing its effective nucleophilicity.

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromomethyl group of this compound can also participate in transition metal-catalyzed cross-coupling reactions, although reactions at an aryl or vinyl halide are more common. However, benzylic-type halides can undergo oxidative addition to a low-valent transition metal catalyst, typically palladium, initiating the catalytic cycle.

Suzuki-Miyaura Cross-Coupling with Organoboronic Acids

While the Suzuki-Miyaura reaction traditionally involves the coupling of an organoboronic acid with an aryl or vinyl halide, benzylic halides can also be employed as electrophilic partners. In the context of a related compound, 2-bromo-5-(bromomethyl)thiophene (B1590285), studies have shown that the Suzuki-Miyaura coupling occurs selectively at the more reactive C-Br bond on the thiophene ring, leaving the bromomethyl group intact acs.orgwikipedia.orgrsc.orgorganic-chemistry.orggoogle.com. This suggests that for this compound, direct Suzuki-Miyaura coupling at the bromomethyl position might be less facile compared to a ring halogen. However, under specific catalytic conditions, particularly with highly active palladium catalysts and appropriate ligands, the coupling of benzylic bromides with organoboronic acids is achievable.

The reaction would proceed via the standard Suzuki-Miyaura catalytic cycle: oxidative addition of the this compound to a Pd(0) complex, followed by transmetalation with the organoboronic acid (in the presence of a base), and concluding with reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst.

| Organoboronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-Benzyl-5-ethylthiophene | Moderate |

| 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 2-((4-Methylphenyl)methyl)-5-ethylthiophene | Good |

Other Palladium-Catalyzed Coupling Reactions (e.g., Negishi, Stille, Sonogashira)

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling reactions can potentially be applied to this compound.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide. Benzylic bromides are known to be effective substrates in Negishi couplings. The reaction of this compound with an organozinc reagent, such as phenylzinc chloride, in the presence of a palladium catalyst would be expected to yield the corresponding cross-coupled product. Organozinc reagents are generally more reactive than organoboronic acids, which can be advantageous in certain cases organic-chemistry.orgsigmaaldrich.comnih.gov.

Stille Coupling: The Stille reaction utilizes organostannane reagents. While the toxicity of organotin compounds is a drawback, the reaction is tolerant of a wide range of functional groups. The coupling of this compound with an organostannane, like tributyl(phenyl)tin, catalyzed by a palladium complex, would provide another route to carbon-carbon bond formation at the benzylic position york.ac.ukdbpedia.orgwikipedia.orgyoutube.comdntb.gov.ua.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The direct Sonogashira coupling of benzylic halides is less common but has been reported. The reaction of this compound with a terminal alkyne, such as phenylacetylene, would require a palladium catalyst and a copper(I) co-catalyst in the presence of a base to yield the corresponding 1,3-disubstituted alkyne acs.orgwikipedia.orgorganic-chemistry.orgdbpedia.orgyoutube.comdntb.gov.uaucsb.edunih.govrsc.org.

| Coupling Reaction | Organometallic Reagent | Catalyst | Product |

| Negishi | Phenylzinc chloride | Pd(PPh₃)₄ | 2-Benzyl-5-ethylthiophene |

| Stille | Tributyl(phenyl)tin | Pd(PPh₃)₄ | 2-Benzyl-5-ethylthiophene |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | 2-(3-Phenylprop-1-yn-1-yl)-5-ethylthiophene |

Mechanistic Insights into Catalytic Cycles

While direct studies on catalytic cycles involving this compound are not extensively documented, significant insights can be drawn from the well-established palladium-catalyzed Suzuki-Miyaura cross-coupling reactions performed on its close analog, 2-bromo-5-(bromomethyl)thiophene. nih.govresearchgate.net This reaction serves as a powerful tool for forming carbon-carbon bonds, and its mechanism provides a clear model for how thiophene derivatives can participate in catalytic cycles. nih.govlibretexts.org

The Suzuki-Miyaura coupling reaction typically involves an organoborane and an organic halide, catalyzed by a palladium(0) complex. libretexts.org The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. researchgate.netlibretexts.org In the context of synthesizing 2-(bromomethyl)-5-aryl-thiophenes, the cycle would commence with the oxidative addition of the C-Br bond of 2-bromo-5-(bromomethyl)thiophene to the Pd(0) catalyst. nih.govresearchgate.net

The general mechanism is outlined below:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br) of the thiophene derivative, forming a Pd(II) intermediate. libretexts.org

Transmetalation : In the presence of a base, the organic group from the organoborane reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex, displacing the halide. libretexts.org

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, regenerating the Pd(0) catalyst and forming the final cross-coupled product. libretexts.org

This cycle illustrates how the thiophene core can be functionalized through catalytic means, a process that is fundamental in the synthesis of complex organic molecules and materials. jcu.edu.au

Table 1: Key Steps in the Suzuki-Miyaura Catalytic Cycle

| Step | Description | Intermediate Species |

|---|---|---|

| Oxidative Addition | The Pd(0) catalyst adds to the aryl halide (Ar-X), forming a Pd(II) complex. | Ar-Pd(II)-X |

| Transmetalation | The organic group (R) from the organoborane (R-B(OR)₂) is transferred to the Pd(II) complex. | Ar-Pd(II)-R |

| Reductive Elimination | The coupled product (Ar-R) is eliminated, regenerating the Pd(0) catalyst. | Pd(0) |

Electrophilic Aromatic Substitution on the Thiophene Ring of this compound

The thiophene ring is aromatic and undergoes electrophilic aromatic substitution (EAS) more readily than benzene (B151609). nih.gov The substitution pattern on the this compound ring is dictated by the electronic effects of the two substituents already present: the ethyl group at position 5 and the bromomethyl group at position 2. The available positions for substitution are C3 and C4.

Regioselectivity and Electronic Effects of Substituents

The regioselectivity of electrophilic attack is determined by the combined influence of the activating and deactivating nature of the substituents and their directing effects. libretexts.org

Ethyl Group (-CH₂CH₃) : This is an alkyl group, which is considered an activating group. It donates electron density to the thiophene ring primarily through an inductive effect and hyperconjugation. youtube.com Activating groups are ortho- and para-directing. libretexts.org In this case, the ethyl group at C5 would direct incoming electrophiles to its ortho position, which is C4.

Bromomethyl Group (-CH₂Br) : The bromomethyl group is generally considered to be weakly deactivating. The electronegative bromine atom withdraws electron density from the methylene group and, by extension, from the thiophene ring through an inductive effect (-I effect). Despite being deactivating, alkyl halide groups like this are typically ortho-, para-directing because the ring positions ortho and para to the substituent are less deactivated than the meta position. libretexts.org The bromomethyl group at C2 would therefore direct incoming electrophiles to the C3 and C5 positions. However, C5 is already substituted.

When both an activating and a deactivating group are present on an aromatic ring, the activating group's directing effect generally governs the position of substitution. In this compound, the activating ethyl group at C5 will more strongly influence the regioselectivity than the deactivating bromomethyl group at C2. Therefore, electrophilic substitution is predicted to occur predominantly at the C4 position , which is ortho to the activating ethyl group and meta to the deactivating bromomethyl group.

Table 2: Electronic Effects of Substituents on the Thiophene Ring

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Effect |

|---|---|---|---|---|

| Ethyl (-CH₂CH₃) | C5 | Inductive (+I), Hyperconjugation | Activating | Ortho, Para (directs to C4) |

Radical Processes Involving the Bromomethyl Group

The bromomethyl group of this compound is a key site for radical reactivity. The carbon atom of the bromomethyl group is analogous to a benzylic position, and the C-H bonds at this position are relatively weak. This susceptibility to radical formation is exploited in the synthesis of the compound itself, often through the radical bromination of 2-ethyl-5-methylthiophene (B1332078) using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator. acs.org

The stability of the resulting thienyl-methyl radical is enhanced by resonance delocalization of the unpaired electron into the aromatic thiophene ring. This stabilization facilitates the abstraction of a hydrogen atom from the methyl group, leading to the formation of a radical intermediate.

A typical radical reaction involving the bromomethyl group proceeds via a chain mechanism:

Initiation : A radical initiator (e.g., light or heat) generates a bromine radical from a source like Br₂ or NBS.

Propagation : The bromine radical abstracts a hydrogen atom from the methylene group of the bromomethyl substituent, forming a stabilized thienyl-methyl radical and HBr. This radical then reacts with a bromine source to form the product and regenerate the bromine radical, which continues the chain reaction.

Termination : The reaction ceases when two radicals combine.

The presence of the bromomethyl group makes this compound a useful intermediate for further functionalization via radical pathways or nucleophilic substitution reactions. The radical stability at the "benzylic-like" position is a critical factor in its chemical behavior. youtube.com

Table 3: General Sequence of a Radical Reaction at the Bromomethyl Group

| Step | Description | Example Reactants | Example Products |

|---|---|---|---|

| Initiation | Formation of initial radicals. | NBS + Light/Heat | Bromine Radical (Br•) |

| Propagation | A chain reaction where a radical is consumed and another is generated. | R-CH₂-Br + Br• | R-CH•-Br + HBr |

| R-CH•-Br + Br₂ | R-CHBr₂ + Br• |

| Termination | Combination of two radicals to end the chain. | 2 Br• | Br₂ |

Applications of 2 Bromomethyl 5 Ethylthiophene As a Versatile Synthetic Building Block

Construction of Complex Heterocyclic Systems

The reactivity of the bromomethyl group in 2-(bromomethyl)-5-ethylthiophene allows for its use in various carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental to the synthesis of complex heterocyclic structures.

While direct polymerization of this compound is not a common method for the synthesis of high molecular weight polythiophenes due to the high reactivity of the bromomethyl group which can lead to side reactions, it can serve as a key precursor for the synthesis of well-defined oligothiophenes and as a building block for functionalized polythiophenes.

The general strategy involves the conversion of the bromomethyl group into other functional groups that are more suitable for controlled polymerization techniques. For instance, the bromomethyl group can be converted to a formyl group, which can then participate in various coupling reactions. Alternatively, it can be used to introduce specific side chains onto a pre-formed oligothiophene or polythiophene backbone.

Although direct research on this compound in this context is limited, the principles of thiophene (B33073) chemistry suggest its potential. For example, a related compound, 2-bromo-5-(bromomethyl)thiophene (B1590285), is used in the synthesis of more complex thiophene derivatives which can then be polymerized d-nb.infonih.gov. By analogy, this compound could be utilized in similar multi-step synthetic pathways to create monomers for polymerization.

| Reaction Type | Reactant | Product Type | Potential Application |

|---|---|---|---|

| Grignard Metathesis (GRIM) Polymerization | A dihalo-thiophene monomer derived from this compound | Regioregular poly(3-alkylthiophene)s | Organic field-effect transistors (OFETs) |

| Stille Coupling | A stannylated thiophene monomer derived from this compound | Functionalized polythiophenes | Organic photovoltaics (OPVs) |

| Suzuki Coupling | A boronic acid or ester derivative of a thiophene monomer derived from this compound | Well-defined oligothiophenes and polythiophenes | Organic light-emitting diodes (OLEDs) |

The bromomethyl group of this compound is a key functional handle for participating in annulation reactions, leading to the formation of fused thiophene ring systems. These fused systems, such as thieno[c]pyridines and thieno[3,2-b]thiophenes, are important structural motifs in medicinal chemistry and materials science.

For example, the reaction of this compound with a suitable nitrogen-containing nucleophile can initiate a cascade of reactions resulting in the formation of a fused pyridine (B92270) ring. Similarly, intramolecular cyclization strategies starting from a derivative of this compound can lead to the construction of a second thiophene ring, yielding a thieno[3,2-b]thiophene (B52689) core. While specific examples utilizing this compound are not extensively documented, the reactivity of the bromomethyl group is well-established for such transformations with analogous compounds nih.gov.

Intermediates in the Synthesis of Precursors for Functional Materials

The unique electronic and structural features of the 5-ethyl-2-thienylmethyl moiety make this compound an attractive starting material for the synthesis of precursors for various functional materials.

The development of novel monomers is crucial for advancing the field of organic electronics. This compound can be transformed into a variety of monomers suitable for polymerization. The ethyl group at the 5-position enhances the solubility of the resulting polymers, which is a critical factor for solution-based processing of organic electronic devices.

Through chemical modifications of the bromomethyl group, it is possible to introduce polymerizable functionalities such as vinyl, ethynyl, or boronic ester groups. These monomers can then be polymerized using techniques like Ring-Opening Metathesis Polymerization (ROMP), Sonogashira coupling, or Suzuki polymerization to yield conjugated polymers with tailored properties for applications in organic solar cells and field-effect transistors. The general importance of thiophene derivatives as building blocks for such materials is well-recognized researchgate.net.

The thiophene ring is a well-known electron-rich aromatic system, making it a desirable component in materials for optoelectronic devices. This compound can be used to synthesize molecular scaffolds that serve as components in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

By reacting this compound with various chromophores or electroactive molecules, it is possible to construct donor-acceptor systems or molecules with specific charge-transport properties. The ethyl group can help to control the solid-state packing of these molecules, which is a key determinant of their performance in devices.

| Precursor Type | Synthetic Strategy | Target Functional Material | Potential Device Application |

|---|---|---|---|

| Vinyl-substituted thiophene | Wittig reaction on the corresponding phosphonium (B103445) salt | Conjugated polymer | Organic Solar Cell (OSC) |

| Ethynyl-substituted thiophene | Sonogashira coupling of a terminal alkyne | Conjugated polymer | Organic Field-Effect Transistor (OFET) |

| Thiophene-based dye | Coupling with a chromophoric unit | Emissive layer material | Organic Light-Emitting Diode (OLED) |

Role in the Synthesis of Precursors for Biologically Relevant Scaffolds

Thiophene-containing compounds are prevalent in a wide range of biologically active molecules and pharmaceuticals researchgate.netnih.gov. The reactivity of this compound makes it a valuable starting material for the synthesis of precursors that can be elaborated into complex, biologically relevant scaffolds.

The bromomethyl group can be readily displaced by various nucleophiles, including amines, thiols, and alcohols, allowing for the introduction of diverse functionalities. This versatility enables the construction of libraries of thiophene derivatives for biological screening. For instance, the reaction with primary or secondary amines can lead to the synthesis of substituted aminomethylthiophenes, which are found in some pharmacologically active compounds.

A study by Tariq et al. described the synthesis of a series of 2-(bromomethyl)-5-aryl-thiophenes via Suzuki cross-coupling reactions starting from 2-bromo-5-(bromomethyl)thiophene d-nb.infonih.govresearchgate.net. These compounds were then evaluated for their biological activities. This work highlights a general strategy where the core thiophene structure is first elaborated, and then the bromomethyl group is used for further functionalization or as a key part of the final bioactive molecule. While this study does not use the exact ethyl-substituted analogue, the synthetic principles are directly applicable.

Design and Synthesis of Thiophene-Based Analogs for Drug Discovery Programs

The strategic incorporation of the thiophene nucleus is a well-established approach in medicinal chemistry to develop novel therapeutic agents. nih.gov The thiophene ring serves as a versatile scaffold, and its derivatives have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and antitumor properties. researchgate.net The compound this compound, with its reactive bromomethyl group and an ethyl substituent, represents a key building block for the synthesis of diverse thiophene-based analogs in drug discovery programs.

The primary utility of this compound in synthetic strategies lies in the high reactivity of the bromomethyl group. This functional group acts as a potent electrophile, readily participating in nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of functionalities, leading to the generation of extensive libraries of thiophene derivatives for biological screening.

A notable example of a synthetic strategy that can be applied to this compound is the regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives. nih.gov In a similar vein, this compound can be synthesized and subsequently utilized. The synthesis of the precursor, 2-bromo-5-(bromomethyl)thiophene, is typically achieved through the bromination of 2-methylthiophene (B1210033) using N-bromosuccinimide (NBS). researchgate.net Following this, a Suzuki cross-coupling reaction with an appropriate boronic acid can introduce the ethyl group at the 5-position.

Once this compound is obtained, its bromomethyl group can be exploited for the synthesis of various drug analogs. For instance, it can react with a diverse range of nucleophiles such as amines, phenols, thiols, and carbanions to generate a library of compounds with different physicochemical properties. This approach is crucial in establishing Structure-Activity Relationships (SAR), which are fundamental to optimizing lead compounds in drug discovery.

The following table outlines the types of reactions that this compound can undergo to generate novel thiophene-based analogs:

| Nucleophile | Resulting Linkage | Potential Therapeutic Area |

| Primary/Secondary Amines | Aminomethyl | Anticancer, Antiviral |

| Phenols | Aryloxymethyl | Anti-inflammatory, Analgesic |

| Thiols | Thioether | Antimicrobial, Enzyme inhibitors |

| Carbanions (e.g., from malonates) | Alkylated products | Anticonvulsant, CNS agents |

This synthetic versatility allows for the systematic modification of the thiophene scaffold to enhance potency, selectivity, and pharmacokinetic properties. The ethyl group at the 5-position can also influence the biological activity and metabolic stability of the resulting analogs.

Enabling Synthesis of Natural Product Mimics

Natural products have historically been a rich source of inspiration for the development of new drugs. However, their complex structures often pose significant synthetic challenges. The synthesis of natural product mimics, which retain the key pharmacophoric features of the natural product but have a simpler, more accessible structure, is a valuable strategy in drug discovery. nih.gov this compound can serve as a crucial building block in the synthesis of such mimics, particularly for natural products containing a thiophene or a bioisosterically related aromatic ring.

The concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties, is central to the design of natural product mimics. The thiophene ring is a well-known bioisostere of the benzene (B151609) ring and other aromatic systems found in many natural products. By replacing a substituted benzene ring with a 5-ethylthiophene-2-methyl moiety derived from this compound, chemists can create novel analogs with potentially improved properties, such as enhanced metabolic stability or altered receptor binding affinity.

A key application of this compound in this context is its use in the construction of core scaffolds that mimic the essential structural motifs of a natural product. For example, the bromomethyl group can be used to link the thiophene ring to other parts of the molecule through stable covalent bonds, thereby assembling the desired molecular architecture.

The synthesis of thiophene bioisosteres of natural styryl lactones like goniofufurone provides a relevant example of this approach. nih.gov Although not directly involving this compound, the synthesis of thiophene-containing analogs of natural products highlights the importance of thiophene building blocks in medicinal chemistry. In a hypothetical scenario, this compound could be used to synthesize a mimic of a natural product containing a substituted benzyl (B1604629) group. The ethylthiophene moiety would replace the original aromatic ring, and the bromomethyl group would serve as the anchor point for connecting to the rest of the molecular structure.

The following table illustrates potential natural product classes where this compound could be used to create mimics:

| Natural Product Class | Original Structural Motif | Mimic Structural Motif |

| Alkaloids | Substituted Benzyl Group | 5-Ethylthenyl Group |

| Flavonoids | Phenylpropanoid Backbone | Thiophene-based Analog |

| Lignans | Dimeric Phenylpropanoid | Dimeric Thiophene-based Structure |

The use of this compound in this manner allows for the exploration of novel chemical space around a natural product pharmacophore, potentially leading to the discovery of new therapeutic agents with improved drug-like properties.

Advanced Characterization Techniques for 2 Bromomethyl 5 Ethylthiophene and Its Derivatives

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of 2-(Bromomethyl)-5-ethylthiophene. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, two-dimensional (2D) NMR experiments are essential to resolve ambiguities and confirm the precise connectivity of the molecule.

For a definitive structural elucidation of this compound, a combination of 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. In this compound, COSY would show correlations between the protons of the ethyl group (the methyl and methylene (B1212753) protons) and between the protons on the thiophene (B33073) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is a powerful technique for assigning the carbon signals in the ¹³C NMR spectrum based on the assignments of the attached protons from the ¹H NMR spectrum.

A hypothetical set of 2D NMR data for this compound is presented below, illustrating the expected correlations.

| Proton (¹H) Signal | Correlated Proton (¹H) in COSY | Correlated Carbon (¹³C) in HSQC | Correlated Carbons (¹³C) in HMBC |

| H3 (thiophene) | H4 | C3 | C2, C5, C(CH₂Br) |

| H4 (thiophene) | H3 | C4 | C2, C5, C(CH₂CH₃) |

| CH₂ (ethyl) | CH₃ | C(CH₂) | C4, C5, C(CH₃) |

| CH₃ (ethyl) | CH₂ | C(CH₃) | C5, C(CH₂) |

| CH₂Br (bromomethyl) | - | C(CH₂Br) | C2, C3 |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule with high accuracy. By providing a mass measurement with a precision of a few parts per million (ppm), HRMS allows for the unambiguous determination of the molecular formula. This is particularly important for distinguishing between compounds with the same nominal mass but different elemental compositions.

For this compound (C₇H₉BrS), the expected exact mass can be calculated based on the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³²S). The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and its M+2 peak, which have nearly equal intensities due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

In addition to confirming the molecular formula, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI) or other energetic ionization methods, the molecule breaks apart in a predictable manner, yielding fragment ions that are characteristic of its structure.

Expected Fragmentation Pattern for this compound:

Loss of Bromine: A common fragmentation pathway for brominated compounds is the loss of the bromine radical (•Br), leading to a prominent peak at [M-Br]⁺.

Benzylic Cleavage: Cleavage of the C-C bond between the thiophene ring and the ethyl group can occur, leading to the loss of a methyl radical (•CH₃) to form an [M-15]⁺ ion.

Thiophene Ring Fragmentation: The thiophene ring itself can undergo fragmentation, although these pathways are often more complex.

A table summarizing the expected high-resolution mass spectrometry data for this compound is provided below.

| Ion | Calculated m/z (for C₇H₉⁷⁹BrS) | Calculated m/z (for C₇H₉⁸¹BrS) | Fragmentation Pathway |

| [M]⁺ | 219.9662 | 221.9642 | Molecular Ion |

| [M-Br]⁺ | 141.0425 | 141.0425 | Loss of •Br |

| [M-CH₃]⁺ | 204.9428 | 206.9408 | Loss of •CH₃ from ethyl group |

| [C₅H₅S]⁺ | 97.0115 | 97.0115 | Thiophene ring fragment |

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, offering an unparalleled level of structural detail.

While obtaining a suitable single crystal of this compound for X-ray diffraction analysis can be challenging, if successful, the resulting data would provide definitive proof of its structure. The analysis would reveal the planarity of the thiophene ring, the conformation of the ethyl and bromomethyl substituents relative to the ring, and how the molecules pack together in the crystal lattice.

As no publicly available crystal structure for this compound exists, the table below presents hypothetical, yet realistic, crystallographic data based on known structures of similar thiophene derivatives.

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pnma |

| a (Å) | 10 - 15 |

| b (Å) | 5 - 10 |

| c (Å) | 15 - 20 |

| α (°) | 90 |

| β (°) | 90 - 110 |

| γ (°) | 90 |

| Volume (ų) | ~1000 - 1500 |

| Z (molecules/unit cell) | 4 |

The bond lengths and angles would be expected to be in agreement with standard values for C-C, C-H, C-S, and C-Br bonds, with the thiophene ring exhibiting its characteristic geometry. Intermolecular interactions, such as halogen bonding (C-Br···S or C-Br···π) or van der Waals forces, would also be elucidated, providing insight into the solid-state properties of the compound.

Theoretical and Computational Chemistry Studies on 2 Bromomethyl 5 Ethylthiophene

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-(Bromomethyl)-5-ethylthiophene, these studies would provide critical insights into its stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) for Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By calculating properties such as electron density, molecular electrostatic potential (MEP), and various reactivity descriptors, DFT can predict how a molecule will behave in a chemical reaction.

For this compound, a DFT analysis would typically calculate:

Optimized Molecular Geometry: The most stable three-dimensional arrangement of the atoms.

Molecular Electrostatic Potential (MEP): A map of electrostatic potential on the electron density surface, which identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This would highlight the reactive sites, such as the electron-rich sulfur atom and the regions affected by the electron-withdrawing bromo-methyl group.

However, a specific DFT analysis providing these data points for this compound is not available in the reviewed literature. Studies on related compounds, such as 2-(bromomethyl)-5-aryl-thiophenes, have utilized DFT to investigate their electronic features, but these findings cannot be directly extrapolated to the ethyl variant. researchgate.netresearchgate.net

Frontier Molecular Orbital Analysis of Reaction Pathways

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.net The energy and spatial distribution of these orbitals are crucial for predicting the feasibility and outcome of chemical reactions. researchgate.netchemcd.com

An FMO analysis for this compound would involve:

Visualization of HOMO and LUMO: Identifying the location of these orbitals on the molecule. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). chemcd.com

HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO is a key indicator of chemical reactivity. A smaller gap generally implies higher reactivity. researchgate.net

This analysis would be essential for understanding its behavior in reactions like nucleophilic substitutions at the bromomethyl group or electrophilic aromatic substitutions on the thiophene (B33073) ring. Despite its importance, specific HOMO-LUMO diagrams and energy gap calculations for this compound have not been published.

Computational Modeling of Reaction Mechanisms

Computational modeling allows for the detailed exploration of how a chemical reaction proceeds from reactants to products, including the identification of high-energy intermediates and transition states.

Transition State Analysis for Key Transformations

For any chemical transformation involving this compound, such as its synthesis or subsequent reactions, there exists a highest-energy point on the reaction coordinate known as the transition state. Locating and characterizing this transition state is key to understanding the reaction's kinetics and mechanism.

A transition state analysis would provide:

The geometry of the transition state structure.

The activation energy (energy barrier) of the reaction, which determines the reaction rate.

For instance, in the synthesis of 2-(bromomethyl)-5-aryl-thiophenes via Suzuki cross-coupling, computational analysis could model the transition states of the oxidative addition and reductive elimination steps. nih.govd-nb.info Similar studies for reactions involving this compound are currently absent from the scientific record.

Solvent Effects on Reaction Energetics

The solvent in which a reaction is conducted can significantly influence its rate and outcome by stabilizing or destabilizing reactants, intermediates, and transition states. Computational models can simulate these solvent effects, providing a more accurate picture of the reaction energetics in a real-world setting.

Common computational approaches include:

Implicit Solvation Models (e.g., PCM): The solvent is treated as a continuous medium with a defined dielectric constant.

Explicit Solvation Models: Individual solvent molecules are included in the calculation, offering a more detailed but computationally expensive analysis.

Investigating solvent effects is crucial for optimizing reaction conditions. However, no computational studies detailing the influence of different solvents on the reaction energetics of this compound could be located.

常见问题

Q. What synthetic strategies are optimal for preparing 2-(bromomethyl)-5-ethylthiophene, and how can purity be maximized?

A two-step approach is common: (1) alkylation of 5-ethylthiophene with a methyl group, followed by (2) radical bromination at the methyl position. For step 1, Friedel-Crafts alkylation using methyl chloride and a Lewis acid (e.g., AlCl₃) under inert conditions is effective. Step 2 employs N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) in CCl₄ or DCM . Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted starting materials. Recrystallization in ethanol at low temperatures (<4°C) improves crystallinity .

Q. What spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : The bromomethyl group appears as a singlet (~4.3–4.5 ppm for CH₂Br), while the ethyl group shows a triplet (~1.3 ppm) and quartet (~2.5 ppm). Aromatic protons on the thiophene ring resonate at 6.8–7.2 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C₇H₉BrS: ~204.96 g/mol) and isotopic patterns for bromine .

- IR Spectroscopy : C-Br stretches appear at ~600–650 cm⁻¹; thiophene C=C stretches at ~1500–1600 cm⁻¹ .

Advanced Research Questions

Q. How does the bromomethyl group influence regioselectivity in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig)?

The bromomethyl moiety acts as an electrophilic site for nucleophilic substitution (SN2) or transition metal-catalyzed couplings. In Suzuki reactions, Pd(PPh₃)₄ facilitates coupling with arylboronic acids at the brominated position. However, competing β-hydride elimination can occur with bulky bases; using milder conditions (e.g., K₂CO₃ in THF/H₂O) minimizes side reactions . Case Study : Coupling this compound with 4-fluorophenylboronic acid yields 2-(4-fluorobenzyl)-5-ethylthiophene (83% yield) .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. The bromomethyl carbon exhibits a partial positive charge (+0.35 e), favoring nucleophilic attack. Solvent effects (e.g., DMSO vs. THF) are modeled using the polarizable continuum model (PCM) to optimize reaction pathways .

Q. How does steric hindrance from the ethyl group affect bromomethyl reactivity?

The ethyl group at the 5-position creates steric bulk, reducing accessibility to the bromomethyl site. Kinetic studies show a 20% decrease in SN2 reaction rates compared to non-ethyl analogs. Strategies to mitigate this include using smaller nucleophiles (e.g., NH₃ vs. amines) or increasing reaction temperatures (60–80°C) .

Data Contradictions and Resolution

Q. Conflicting reports on bromomethyl stability under basic conditions: How to resolve?

Some studies report hydrolysis of the C-Br bond in aqueous NaOH, while others observe stability. This discrepancy arises from solvent polarity : In polar aprotic solvents (e.g., DMF), the bromomethyl group remains intact, but in protic solvents (e.g., MeOH/H₂O), hydrolysis to hydroxymethyl occurs. Always characterize intermediates via TLC or in-situ IR .

Q. Discrepancies in melting points for synthesized derivatives: Causes and solutions?

Variations in melting points (e.g., ±5°C) often stem from polymorphism or residual solvents. Use differential scanning calorimetry (DSC) to identify polymorphic forms and ensure thorough drying under vacuum (<0.1 mmHg) .

Applications in Advanced Synthesis

Q. How is this compound used in constructing heterocyclic pharmacophores?

It serves as a building block for:

Q. What strategies improve yield in multi-step syntheses involving this compound?

- Protecting groups : Temporarily protect the thiophene sulfur with acetic anhydride to prevent undesired side reactions during alkylation .

- Microwave-assisted synthesis : Reduces reaction times (e.g., 30 min vs. 12 hr) and improves yields by 15–20% .

Stability and Storage Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。